molecular formula C8H14O3 B046372 Tert-butyl acetoacetate CAS No. 1694-31-1

Tert-butyl acetoacetate

Cat. No. B046372
CAS RN: 1694-31-1
M. Wt: 158.19 g/mol
InChI Key: JKUYRAMKJLMYLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl acetoacetate involves various chemical reactions, including highly enantioselective Mannich reactions catalyzed by squaramide organocatalysts (He & Du, 2014), and enantioselective reduction by microorganism strains leading to tert-butyl (S)-3-hydroxybutanoate (Ramos et al., 2013). Furthermore, Saccharomyces cerevisiae B5 has been used for the asymmetric reduction of tert-butyl acetoacetate, highlighting the biocatalytic approach to synthesizing (S)-tert-butyl 3-hydroxybutyrate with high optical purity (Ou, Feng, & Xu, 2013).

Molecular Structure Analysis

Analyzing the molecular structure of tert-butyl acetoacetate reveals its suitability as a building block in organic synthesis, evidenced by its utilization in the Nenitzescu synthesis of key intermediates for selective androgen receptor modulators (Boros, Kaldor, & Turnbull, 2011). Its structure allows for modifications leading to various organic compounds, showcasing its versatility.

Chemical Reactions and Properties

Tert-butyl acetoacetate undergoes various chemical reactions, such as oximation and cis-trans isomerization, with the selectivity of these reactions influenced by agents, solvents, and temperature (Chun-hong, 2010). It also forms donor-acceptor adducts exhibiting antimicrobial activity, indicating its potential in developing bioactive compounds (Muthukumar, Malarvizhi, & Nishanthini, 2021).

Scientific Research Applications

  • Synthesis of Odoriferous Compounds : TBA is used in synthesizing compounds with strong odors, such as 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one (Fox & Ley, 2003).

  • Pharmaceutical and Biochemical Applications : TBA serves as a method for preparing acetoacetic acid derivatives from various alcohols and amines, which are potentially useful in pharmaceutical and biochemical contexts (Witzeman & Nottingham, 1991).

  • Structural Studies and Spectroscopic Investigations : It crystallizes from toluene to reveal a hexameric structure, aiding in mass spectrometric and photoelectron spectroscopic investigations of lithium enolates (Waldmüller et al., 1992).

  • Synthesis of Key Intermediates : TBA is used in the Nenitzescu synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in various syntheses (Boros, Kaldor, & Turnbull, 2011).

  • Chelation Controlled Aldol Additions : It is effective in chelation-controlled aldol additions to chiral aldehydes (Gennari & Cozzi, 1988).

  • Toxicological Research : In toxicological studies, TBA showed minimal maternal toxicity and no embryotoxicity or teratogenicity in rats, with specific no observed adverse effect levels (NOAEL) estimated (안태환 et al., 2007).

  • Convenient Preparation for Laboratory Scale : TBA allows for the preparation of tert-butyl esters at low pressures, suitable for laboratory scale pressure glassware (Taber, Gerstenhaber, & Zhao, 2006).

  • Synthesis of Chiral Compounds : TBA can be asymmetrically reduced to synthesize (S)-tert-butyl 3-hydroxybutyrate, a chiral compound, using specific catalysts (Ou, Feng, & Xu, 2013).

  • Catalysis in Organic Synthesis : TBA is used in trifluoroacetic acid-catalyzed synthesis of tri- and tetrasubstituted furans, providing access to diverse furan derivatives (Stauffer & Neier, 2000).

  • Enantioselective Reduction : Yeast strains have been used for the enantioselective reduction of TBA to tert-butyl (S)-3-hydroxybutanoate, showing high enantioselectivity and conversion rates (Ramos et al., 2013).

Safety And Hazards

Tert-butyl acetoacetate is a combustible liquid . It is advised to avoid contact with skin and eyes, and not to breathe mist/vapors/spray . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool .

Future Directions

Tert-butyl acetoacetate is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents . Its application has resulted in an estimated reduction of more than 400 million pounds of ground-level ozone being formed from solvent emissions in the United States and Canada . The primary method for its production is based on the esterification process using tertiary butanol and acetic anhydride as feedstocks .

properties

IUPAC Name

tert-butyl 3-oxobutanoate
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InChI

InChI=1S/C8H14O3/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3
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InChI Key

JKUYRAMKJLMYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OC(C)(C)C
Source PubChem
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Molecular Formula

C8H14O3
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DSSTOX Substance ID

DTXSID4044402
Record name tert-Butyl 3-oxobutanoate
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Molecular Weight

158.19 g/mol
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Physical Description

Colorless odorless liquid; [Eastman Chemical MSDS]
Record name tert-Butyl acetoacetate
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Product Name

Tert-butyl acetoacetate

CAS RN

1694-31-1
Record name tert-Butyl acetoacetate
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Record name tert-Butyl 3-oxobutanoate
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Synthesis routes and methods I

Procedure details

A mixture of 1 equivalent of methyl acetoacetate, 1 equivalent of tertiary butyl alcohol and 100 mg of sulfated tin oxide catalyst prepared according to example 1, in 20 ml of toluene was heated to 110° C. in a two necked round bottom flask provided with a distillation condenser to remove methanol. The reaction was monitored by thin layer chromatography (TLC). After completion of the reaction (about 6 hours), the catalyst was filtered and the filtrate was concentrated and chromatographed on a silica gel column (95% petroleum ether and 5% ethyl acetate) to afford t-butyl acetoacetate as a viscous colorless liquid in 50% yield.
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Name
sulfated tin oxide
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100 mg
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catalyst
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of tert-butyl alcohol [74.1 g] and 4-(dimethylamino)pyridine [0.61 g] was added dropwise diketene [84.1 g] at 50° to 60° C. in the course of one hour while stirring. The stirring was continued for one further hour at 30° to 50° C. to obtain a colorless and clear reaction mixture, which was subjected to distillation under reduced pressure (b.p. 85° C./20 mmHg) to yield tert-butyl 3-oxobutyrate [156 g] as an oily product. The yield was 98.6%. NMR(CDCl3): δ3.34(2H,s), 2.25(3H,s), 1.47(9H,s)ppm .
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84.1 g
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74.1 g
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0.61 g
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Synthesis routes and methods IV

Procedure details

To tert-butyl alcohol [79 g (1.07 mol.)] heated at 80° to 85° C. was added, while stirring, anhydrous sodium acetate [0.4 g (4.8 mmol.)]. To the mixture was then added dropwise diketene [96 g (1.14 mol.)] in the course of 2.5 hours. During the initial 15 minutes, the addition was carried out at 60° to 70° C., then while heating up to 110° to 115° C. After the dropwise addition of diketene, the resulting blackish brown reaction mixture was stirred for further 30 minutes, immediately followed by distillation under reduced pressure to afford tert-butyl 3-oxobutyrate, b.p. 85° C./20mmHg. The yield was 135 g (80%).
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79 g
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96 g
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Synthesis routes and methods V

Procedure details

Sucrose and glycerin acetoacetates were prepared using 2,2,6-trimethyl-4H-1,3-dioxan-4-one (structure below) as a starting material. A 2 L flask equipped with a Dean-Stark trap, reflux condenser and thermometer, was charged with 100.3 g of sucrose and 335 g of 2,2,6-trimethyl-4H-1,3-dioxan-4-one (TDO). The reaction mixture was brought to 96° C. at which point the evolution of acetone commenced. Acetone was collected over the next 1.5 hours until distillation stopped. The quantity of acetone collected showed that ˜98 mol % of the available hydroxyl groups had reacted. The product was then tested as per the material obtained from the t-butyl acetoacetate synthesis. It per formed the same according to the previous Examples. This synthetic route provides for synthesis of the product at lower temperature and at higher conversion levels.
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Name
2,2,6-trimethyl-4H-1,3-dioxan-4-one
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sucrose
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100.3 g
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2,2,6-trimethyl-4H-1,3-dioxan-4-one
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335 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,170
Citations
JS Witzeman, WD Nottingham - The Journal of Organic Chemistry, 1991 - ACS Publications
… Our recent kinetic studies5® on this reaction demonstrated that the more hindered tert-butyl acetoacetate (t-BAA, la) is ca. 15-20-fold more reactive than the more commonly used methyl …
Number of citations: 189 pubs.acs.org
AF Garito, BB Wayland - Journal of the American Chemical …, 1969 - ACS Publications
The equilibrium constants and enthalpies for 1: 1 adduct formation of copper (Il) bis (/-butyl acetoacetate) with a series of pyridine donors have been measuredin cyclohexane by …
Number of citations: 62 pubs.acs.org
AS Ramos, JB Ribeiro, RO Lopes… - Synthetic …, 2013 - Taylor & Francis
… [ Citation 7 , Citation 10 , Citation 11 , Citation17-20 ] In the present work we report our studies on the reduction of tert-butyl acetoacetate (Fig. 1) using wild yeasts and filamentous fungi …
Number of citations: 5 www.tandfonline.com
ZM Ou, WF Feng, L Xu - Advanced Materials Research, 2013 - Trans Tech Publ
… of tert-butyl acetoacetate with Saccharomyces cerevisiae B5 as catalyst. The influence of many factors on asymmetric reduction of tert-butyl acetoacetate was investigated in detail. …
Number of citations: 0 www.scientific.net
HX He, DM Du - Tetrahedron: Asymmetry, 2014 - Elsevier
… Our investigation began with the addition of tert-butyl acetoacetate 2a to imine 1a bearing a … From the above results, the reaction of tert-butyl acetoacetate 2a with imines bearing a …
Number of citations: 14 www.sciencedirect.com
DF Taber, DA Gerstenhaber, X Zhao - Tetrahedron letters, 2006 - Elsevier
… We envisioned using tert-butyl acetoacetate as the source of … Using excess of tert-butyl acetoacetate and catalytic amounts … Preparation of tert-butyl esters using tert-butyl acetoacetate 5 …
Number of citations: 22 www.sciencedirect.com
Y Hirayama, T Nakamura, S Uehara, Y Sakamoto… - Organic …, 2005 - ACS Publications
… Although a combination of tert-butyl acetoacetate and benzyl acrylate gave similar yields of both addition and decarboxylation products, reduction by NaBH 4 resulted in intramolecular …
Number of citations: 24 pubs.acs.org
SP Chavan, RR Kale, K Shivasankar, SI Chandake… - …, 2003 - thieme-connect.com
… Similarly uncatalysed transesterification of tertbutyl acetoacetate is also reported in the literature.However, this method is confined to tert-butyl acetoacetate which itself is not readily …
Number of citations: 53 www.thieme-connect.com
SL Hartzell, MW Rathke - Tetrahedron Letters, 1976 - Elsevier
… However, reaction of I with acetyl imidazole gave, following removal of the solvent, an 85% yield of the lithium salt of tertbutyl acetoacetate (eq 5).4 Alternatively, quenching the reaction …
Number of citations: 20 www.sciencedirect.com
K Arimitsu, K Kudo, K Ichimura - Journal of the American Chemical …, 1998 - ACS Publications
… To a suspension of sodium hydride (20 g; 0.51 mol) in 140 mL of THF was added tert-butyl acetoacetate (70 mL; 0.42 mol) dropwise under ice cooling, followed by stirring for 1 h. A …
Number of citations: 74 pubs.acs.org

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